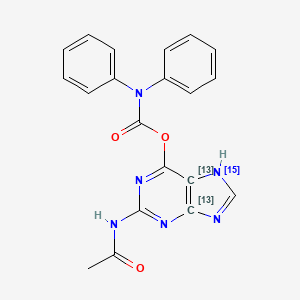

N2-Acetyl-O6-diphenylcarbamoylguanine-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16N6O3 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate |

InChI |

InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)/i16+1,17+1,21+1 |

InChI Key |

YWKXGPPEBHDNGM-KDAUMSMJSA-N |

Isomeric SMILES |

CC(=O)NC1=N[13C]2=[13C](C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)[15NH]C=N2 |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N. This isotopically labeled derivative of guanine is a critical building block in the synthesis of labeled oligonucleotides for use in advanced NMR spectroscopic studies and as a tracer in metabolic research. This document details the strategic considerations behind the synthetic route, step-by-step experimental protocols, and the rationale for key procedural choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Isotopically Labeled Guanine Derivatives

The strategic incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into biomolecules has revolutionized the study of their structure, function, and metabolism.[1][2] N²-Acetyl-O⁶-diphenylcarbamoylguanine is a crucial intermediate in modern oligonucleotide synthesis, where the acetyl and diphenylcarbamoyl groups serve as orthogonal protecting groups for the N² and O⁶ positions of guanine, respectively.[3][4][5] The presence of these protecting groups prevents unwanted side reactions during the automated synthesis of DNA and RNA strands.[6]

The isotopically labeled variant, N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N, offers the distinct advantage of acting as a sensitive probe in biophysical and biochemical assays. The ¹³C and ¹⁵N nuclei are NMR-active (spin ½), and their incorporation allows for the unambiguous assignment of signals in complex NMR spectra of nucleic acids, providing detailed insights into their three-dimensional structure and dynamics.[1][7] Furthermore, these labeled compounds can be used as internal standards in mass spectrometry-based quantitative analyses and as tracers to elucidate metabolic pathways of nucleosides and nucleotides.

This guide outlines a logical and efficient synthetic approach starting from commercially available, isotopically labeled guanine.

Strategic Synthesis Plan

The synthesis of N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N is a multi-step process that requires careful protection of reactive functional groups. The overall strategy involves a three-step sequence starting from commercially available Guanine-¹³C₂,¹⁵N.

.

Diagram 1: Overall Synthetic Workflow

graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Guanine-¹³C₂,¹⁵N"]; Step1 [label="N²-Acetylation"]; Intermediate1 [label="N²-Acetylguanine-¹³C₂,¹⁵N"]; Step2 [label="O⁶-Diphenylcarbamoylation"]; FinalProduct [label="N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> FinalProduct; }

Caption: A high-level overview of the synthetic route.The key transformations are:

-

Selective N²-Acetylation: The exocyclic amino group (N²) of guanine is more nucleophilic than the ring nitrogens under neutral or slightly acidic conditions. This allows for its selective acetylation using acetic anhydride.

-

O⁶-Diphenylcarbamoylation: The O⁶-lactam oxygen of the N²-acetylated guanine intermediate is then converted to a diphenylcarbamoyl ether. This is achieved by reaction with diphenylcarbamoyl chloride in the presence of a base.

This approach ensures the regioselective introduction of the protecting groups, leading to the desired product in good yield.

Detailed Experimental Protocols

Step 1: Synthesis of N²-Acetylguanine-¹³C₂,¹⁵N

Rationale: The acetylation of the N²-amino group is a critical first step to reduce its nucleophilicity and to introduce one of the required protecting groups. The use of acetic anhydride in acetic acid is a well-established method for this transformation.[6][8][9] The reaction proceeds via nucleophilic attack of the N²-amino group on one of the carbonyl carbons of acetic anhydride.

Protocol:

-

To a suspension of Guanine-¹³C₂,¹⁵N (1.0 g, assuming a molecular weight of approximately 154 g/mol for the labeled species, ~6.5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetic anhydride (10 mL).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring. The suspension should gradually dissolve to form a clear solution.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol 9:1). The product, N²-acetylguanine, is more nonpolar than the starting guanine.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly add the reaction mixture to ice-cold water (100 mL) with stirring to precipitate the product and to hydrolyze the excess acetic anhydride.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield N²-Acetylguanine-¹³C₂,¹⁵N.

Step 2: Synthesis of N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N

Rationale: The introduction of the bulky diphenylcarbamoyl group at the O⁶ position serves to protect this site from undesired reactions during subsequent applications, such as oligonucleotide synthesis.[10] The reaction is typically carried out in an aprotic polar solvent like pyridine, which also acts as a base to neutralize the HCl generated during the reaction.

Protocol:

-

Suspend the dried N²-Acetylguanine-¹³C₂,¹⁵N (from the previous step, ~6.5 mmol) in anhydrous pyridine (30 mL) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0 °C.

-

To the cold suspension, add diphenylcarbamoyl chloride (1.8 g, ~7.8 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water (5 mL).

-

Remove the pyridine under reduced pressure.

-

Partition the residue between dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Separate the organic layer, wash it with brine (2 x 30 mL), and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to afford the pure N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N.

Quantitative Data Summary

| Parameter | Guanine-¹³C₂,¹⁵N | N²-Acetylguanine-¹³C₂,¹⁵N | N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N |

| Molecular Formula | C₅H₅N₅O (with ¹³C₂,¹⁵N) | C₇H₇N₅O₂ (with ¹³C₂,¹⁵N) | C₂₀H₁₆N₆O₃ (with ¹³C₂,¹⁵N) |

| Approx. M.W. ( g/mol ) | ~154 | ~196 | ~391 |

| Starting Amount (g) | 1.0 | ~1.2 (theoretical) | - |

| Expected Yield (%) | - | 85-95% | 70-85% |

| Appearance | White to off-white solid | White solid | White to pale yellow solid |

Characterization and Validation

The successful synthesis of the final product and intermediates should be validated through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectra will confirm the structure of the molecule. The ¹³C and ¹⁵N spectra will show signals corresponding to the isotopically enriched positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the isotopically labeled compound, providing definitive evidence of the successful incorporation of the ¹³C and ¹⁵N atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide and carbamate carbonyl stretches.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N²-Acetyl-O⁶-diphenylcarbamoylguanine-¹³C₂,¹⁵N. The procedures are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. The availability of this isotopically labeled building block is crucial for advancing research in nucleic acid structural biology and drug metabolism.

References

-

Rusinov, V. L., & Chupakhin, O. N. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 87(9), 833–853. [Link]

-

Shallop, A. J., Gaffney, B. L., & Jones, R. A. (2003). Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues. The Journal of Organic Chemistry, 68(22), 8657–8661. [Link]

-

Pagano, A. R., et al. (2001). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry. [Link]

-

An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2. Quick Company. [Link]

-

FAQ. What is the production method for 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine? lookchem.com. [Link]

- Production of acetylguanine.

-

Lagoja, I. M., & Herdewijn, P. (2002). Chemical Synthesis of 13C and 15N Labeled Nucleosides. Synthesis, 2002(3), 301-314. [Link]

- A kind of N2, the preparation method of 9 diacetyl guanines.

- Syntheses of acyclic guanine nucleosides.

-

P. F. Lakdawala, et al. (2010). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic Acids Research, 38(20), 7241–7249. [Link]

-

Liu, X., et al. (2003). A Convenient Procedure for the Synthesis of O -Benzylguanine Derivatives by Phase Transfer Catalysis. Synthetic Communications, 33(6), 941-948. [Link]

-

N2-Acetyl-O6-diphenylcarbamoylguanine, TRC. Fisher Scientific. [Link]

-

N2-acetyl-O6-(diphenylcarbamoyl)guanine. Amsbio. [Link]

-

N2-Acetyl-O6-diphenylcarbamoylguanine, TRC. Fisher Scientific. [Link]

Sources

- 1. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N2-Acetyl-O6-diphenylcarbamoylguanine | 112233-74-6 | FA08314 [biosynth.com]

- 4. amsbio.com [amsbio.com]

- 5. N2-ACETYL-O6-(DIPHENYLCARBAMOYL)GUANINE | 112233-74-6 [chemicalbook.com]

- 6. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 7. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]

- 9. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]

- 10. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Isotopically Labeled Guanine Analogs

This guide provides a comprehensive overview of the chemical properties of isotopically labeled guanine analogs, tailored for researchers, scientists, and professionals in drug development. By integrating foundational principles with advanced analytical techniques, this document serves as a critical resource for leveraging these powerful tools in molecular biology, pharmacology, and diagnostics.

Introduction: The Significance of Guanine and Isotopic Labeling

Guanine, a purine nucleobase, is a fundamental component of nucleic acids, DNA and RNA, and is integral to various cellular processes, including energy transfer and signal transduction.[1][2][3] Its susceptibility to oxidative damage also makes it a key marker in the study of mutagenesis, carcinogenesis, and aging.[4][5][6] The introduction of stable isotopes such as 13C, 15N, and 2H (deuterium) into guanine and its analogs provides a powerful, non-radioactive means to trace, quantify, and characterize molecular interactions with high precision.[7][8]

Isotopic labeling is an indispensable technique in modern scientific research, enabling detailed investigations into molecular structure, function, and dynamics.[7][9] In the context of guanine analogs, it facilitates a deeper understanding of DNA damage and repair mechanisms, enzyme kinetics, and the metabolic fate of therapeutic agents.[9][10][11] This guide will explore the synthesis, chemical properties, and analytical methodologies associated with these vital research tools.

Synthesis of Isotopically Labeled Guanine Analogs

The generation of isotopically labeled guanine analogs can be broadly categorized into two primary strategies: chemical synthesis and enzymatic (or biosynthetic) synthesis. The choice of method is dictated by the desired labeling pattern (uniform or site-specific), the required yield, and the complexity of the target molecule.[7]

Chemical Synthesis

Chemical synthesis offers precise control over the placement of isotopic labels, a critical requirement for detailed structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The foundational approach involves the use of labeled phosphoramidites in solid-phase synthesis, which allows for the site-specific incorporation of isotopes into oligonucleotides.[7][12]

Key Advantages of Chemical Synthesis:

-

Site-Specific Labeling: Enables the introduction of isotopes at specific atomic positions within the guanine ring or the ribose sugar.[7][12]

-

Versatility: A wide range of modified and labeled nucleobases can be synthesized and incorporated.[12][13]

Challenges:

-

Multi-Step Processes: De novo synthesis of labeled nucleosides can be complex and may result in lower overall yields.[12] For instance, the synthesis of [8-13C]-guanosine 2′-O-CEM phosphoramidite from the labeled nucleobase is a nine-step process with a 14% yield.[12]

-

Cost: The starting materials and reagents for chemical synthesis can be expensive.[14]

Experimental Protocol: Generalized Solid-Phase Synthesis of a 15N-Labeled Guanine Oligonucleotide

-

Support Preparation: A solid support (e.g., controlled pore glass) is functionalized with the initial nucleoside.

-

DMT Protection: The 5'-hydroxyl group of the incoming isotopically labeled guanine phosphoramidite is protected with a dimethoxytrityl (DMT) group.

-

Coupling: The labeled phosphoramidite is coupled to the growing oligonucleotide chain in the presence of an activator (e.g., tetrazole).

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Deprotection: The DMT group is removed, and the cycle is repeated until the desired sequence is synthesized.

-

Cleavage and Final Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Molecular biology - Wikipedia [en.wikipedia.org]

- 4. Mechanism of guanine-specific DNA damage by oxidative stress and its role in carcinogenesis and aging [pubmed.ncbi.nlm.nih.gov]

- 5. Generation, repair and replication of guanine oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. metsol.com [metsol.com]

- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 10. Novel Techniques for Mapping DNA Damage and Repair in the Brain | MDPI [mdpi.com]

- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [Efficient synthesis of nucleosides labeled with stable isotopes and their application to structural biology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 13C and 15N Labeling in Nucleoside Standards

Abstract

For researchers, scientists, and drug development professionals, the accurate quantification of nucleosides and their analogues in complex biological matrices is a cornerstone of modern bioanalysis. Stable isotope-labeled (SIL) nucleoside standards, particularly those incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), represent the pinnacle of analytical rigor, enabling unparalleled precision and accuracy. This in-depth technical guide moves beyond mere protocols to explore the fundamental principles, strategic decisions, and practical applications of ¹³C and ¹⁵N labeled nucleoside standards. We will dissect the causality behind choosing specific synthetic routes, delve into the self-validating systems of analytical characterization, and illuminate their critical role in applications ranging from pharmacokinetic studies to metabolic flux analysis.

The Analytical Imperative: Why Stable Isotope Labeling is the Gold Standard

In quantitative bioanalysis, especially using liquid chromatography-mass spectrometry (LC-MS), overcoming analytical variability is paramount.[1] Every step, from sample extraction to ionization in the mass spectrometer, is a potential source of error. An internal standard (IS) is introduced to correct for this variability. While structural analogues can be used, stable isotope-labeled internal standards (SIL-ISs) are universally considered the "gold standard".[1]

A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹²C replaced with ¹³C, ¹⁴N with ¹⁵N). The key principle is that the SIL-IS is chemically identical to the analyte.[2] This ensures it behaves in a virtually identical manner during sample preparation, chromatography, and ionization, providing superior compensation for analytical variability.[1][3] This near-perfect mimicry is what makes isotope dilution mass spectrometry the definitive method for quantification.[4][5][6][7]

The choice of ¹³C and ¹⁵N is deliberate. Their natural abundance is low (approx. 1.1% for ¹³C and 0.37% for ¹⁵N), which means that incorporating them into a molecule creates a clear and distinct mass shift in the mass spectrometer with minimal background interference.[] Both isotopes are also non-radioactive, ensuring safety in clinical and laboratory settings.[9][10] Furthermore, both possess a nuclear spin of 1/2, making them NMR-active and invaluable for the structural elucidation of nucleic acids and their interactions.[][11]

Building the Standard: A Tale of Two Synthetic Philosophies

The creation of a reliable ¹³C/¹⁵N-labeled nucleoside standard is a foundational step that dictates its utility. The choice between chemical and enzymatic synthesis is not arbitrary; it is a strategic decision driven by the desired labeling pattern and the ultimate application.

Chemical Synthesis: The Architect's Approach to Site-Specific Labeling

Chemical synthesis offers precise control, allowing for the placement of isotopic labels at specific, predetermined atomic positions within the nucleoside's base or sugar moiety.[12][13][14] This "site-specific" labeling is particularly advantageous for mechanistic studies and for creating NMR probes to investigate specific structural dynamics.[14]

The process involves multi-step organic synthesis, starting with simple, commercially available labeled precursors like K¹³CN or ¹⁵NH₄Cl.[15][16] For example, improved syntheses of labeled deoxyuridine and deoxycytidine have been developed that employ mild reaction conditions and avoid hazardous reagents, starting from labeled uracil.[17]

Advantages:

-

Positional Control: Precise placement of labels is possible.

-

Versatility: Can create complex labeling patterns not accessible through biological methods.[15]

Disadvantages:

-

Complexity: Often involves lengthy, multi-step reactions with potentially low overall yields.[15]

-

Cost: Labeled precursors and reagents can be expensive.

Enzymatic and Biosynthetic Methods: Harnessing Biology for Uniform Labeling

For applications requiring uniform labeling (where all carbons or nitrogens are replaced with their heavy isotopes), biosynthetic approaches are highly efficient.[18][19][20] This strategy involves culturing microorganisms (like E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.[21][22] The organism's own metabolic machinery incorporates these isotopes into all its biomolecules, including nucleosides.[23][24]

These nucleosides can then be extracted and purified. A more advanced "chemo-enzymatic" approach combines the precision of chemical synthesis for the precursors with the efficiency of enzymatic reactions to assemble the final labeled nucleoside triphosphate (NTP).[15][21][25]

Advantages:

-

High Efficiency: Can produce gram quantities of uniformly labeled material with high yields (>80%).[15]

-

Uniform Labeling: Ideal for applications like heteronuclear NMR and as internal standards for LC-MS where a significant mass shift is desired.[13][18]

Disadvantages:

-

Lack of Positional Control: Generally produces uniformly labeled molecules, though some selectivity can be achieved.[15]

-

Potential for Scrambling: Isotopic scrambling can occur if metabolic pathways are not tightly controlled.

The following diagram illustrates the divergent workflows for these two primary synthetic strategies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. isotope.com [isotope.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. | Semantic Scholar [semanticscholar.org]

- 20. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. alexotech.com [alexotech.com]

- 23. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 24. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of N2-Acetyl-O6-diphenylcarbamoylguanine

Executive Summary

The fidelity of oligonucleotide synthesis hinges on the structural integrity of its constituent building blocks. N2-Acetyl-O6-diphenylcarbamoylguanine is a critical intermediate, designed to prevent unwanted side reactions at the N2 and O6 positions of guanine during the automated chemical synthesis of DNA and RNA.[1] Incorrect placement or incomplete reaction of these protecting groups can lead to synthesis failure, sequence errors, and downstream analytical complications. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of this key compound. We present an orthogonal, multi-technique workflow designed as a self-validating system, ensuring the highest degree of confidence in the compound's identity and purity. This guide moves beyond simple protocol listing to explain the causality behind each experimental choice, empowering researchers, scientists, and drug development professionals to confidently verify the structure of this and similarly modified nucleobases.

Introduction: The Imperative for Dual Protection in Guanine Chemistry

Guanine is the most reactive of the canonical nucleobases. Its exocyclic amine (N2) and lactam oxygen (O6) are nucleophilic and susceptible to undesired modification during phosphoramidite-based oligonucleotide synthesis.[1] Specifically, the O6 position can be inadvertently phosphitylated, leading to irreversible chain branching and cleavage during subsequent steps.[1] To circumvent these issues, a dual-protection strategy is employed:

-

N2-Acetylation: The acetyl group provides sufficient protection for the exocyclic amine under standard synthesis conditions and is readily removed during the final deprotection step.[2]

-

O6-Diphenylcarbamoylation: The bulky diphenylcarbamoyl (DPC) group offers robust protection of the O6 lactam function, effectively preventing side reactions.[1][3]

The precise attachment of these two distinct protecting groups is paramount. This guide details the analytical workflow to confirm the target structure, N2-Acetyl-O6-diphenylcarbamoylguanine, and rule out potential isomeric impurities.

The Analytical Workflow: An Orthogonal Approach to Confirmation

A single analytical technique is insufficient to assign a chemical structure with absolute certainty. We employ a logical, multi-step workflow where each step provides complementary data, culminating in an unambiguous structural assignment.

Caption: Orthogonal workflow for structure elucidation.

Step-by-Step Elucidation Protocols

Step 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: Before investing time in complex NMR analysis, it is crucial to confirm that the compound has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[4][5]

Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 1:1 v/v with 0.1% formic acid).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.

-

Ionization Mode: Employ Electrospray Ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

-

Analysis: Compare the measured exact mass of the most abundant ion to the theoretical exact mass.

Data Presentation:

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

| Molecular Formula | C₂₀H₁₆N₆O₃ | - | - |

| Exact Mass | 388.1335 | - | - |

| [M+H]⁺ Ion | 389.1408 | 389.1412 | 1.03 |

A deviation of <5 ppm provides high confidence in the assigned molecular formula.

Step 2: Functional Group Analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to verify the presence of key functional groups predicted by the proposed structure. This serves as a quick validation of the successful incorporation of the acetyl and carbamoyl moieties.

Protocol:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for the key functional groups.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |

| ~3200-3400 | N-H Stretch | Amide (N2-H), Purine (N9-H) | Confirms presence of amide and purine ring protons. |

| ~1780 | C=O Stretch | Carbamate Carbonyl | Strong evidence for the O-C(=O)NPh₂ group. |

| ~1710 | C=O Stretch | Acetyl Carbonyl | Confirms presence of the N-C(=O)CH₃ group. |

| ~1680 | C=O Stretch | Guanine C6 Ring (now an ester) | Shifted from typical amide C=O due to carbamoyl ester linkage. |

| ~1600, ~1490 | C=C Stretch | Aromatic Rings | Confirms presence of diphenyl groups and purine core. |

Step 3: Atomic Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments provides irrefutable evidence for the specific attachment points of the protecting groups. The experiments described below are designed to systematically build the molecular structure piece by piece.

Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to clearly resolve exchangeable N-H protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC, HMBC).

¹H NMR Analysis:

-

Aromatic Region (δ 7.0-8.5 ppm): Expect complex multiplets integrating to 10 protons for the two phenyl rings of the DPC group, plus a sharp singlet for the C8-H of the purine ring (~δ 8.0-8.3 ppm).

-

Amide/Imino Protons (δ 10.0-12.0 ppm): Look for two distinct, broad singlets corresponding to the N2-H (acetyl amide) and the N9-H of the purine.

-

Acetyl Protons (δ ~2.2 ppm): A sharp singlet integrating to 3 protons is the characteristic signature of the N-acetyl group.[6]

¹³C NMR Analysis:

-

Carbonyl Region (δ 150-180 ppm): Expect three distinct carbonyl signals: the acetyl C=O (~169 ppm), the carbamate C=O (~151 ppm), and the C6 of the purine ring (~155 ppm).

-

Aromatic Region (δ 120-150 ppm): Multiple signals for the diphenyl groups and the purine ring carbons.

-

Acetyl Methyl (δ ~24 ppm): The signal for the acetyl CH₃ carbon.

2D NMR - The Definitive Connections:

The most critical information comes from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons that are 2 or 3 bonds away.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architect's Guide to Novel Guanine Derivatives: From Rational Design to Therapeutic Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Guanine, a fundamental component of nucleic acids, is also a master regulator of cellular life. Its derivatives, particularly guanosine triphosphate (GTP), are the linchpin of signal transduction pathways that govern everything from cell growth and proliferation to differentiation and apoptosis. The enzymes that bind and hydrolyze GTP—the superfamily of GTPases—act as molecular switches, cycling between "on" (GTP-bound) and "off" (GDP-bound) states. When these switches malfunction, they can become drivers of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[1][2][3] This central role makes the guanine scaffold a highly attractive starting point for the rational design of new therapeutics. This guide provides a deep dive into the strategic discovery and synthesis of novel guanine derivatives, offering field-proven insights for the modern drug hunter.

The "Why": Guanine-Binding Proteins as High-Value Therapeutic Targets

The therapeutic potential of modulating guanine-based pathways is immense. Small GTPases, such as those from the Ras, Rho, and Rab families, are key regulators of cellular activity and represent novel targets for small molecule inhibitors.[1][4] For instance, mutations in Ras GTPases are found in up to 30% of all human cancers, making them a high-priority target in oncology.[5] Beyond cancer, guanine-based purines are key players in the central nervous system (CNS), where they act as extracellular signaling molecules involved in memory, neuroprotection, and the pathophysiology of diseases like Parkinson's and Alzheimer's.[2][3][6][7][8]

The core challenge and opportunity lie in achieving selectivity. An inhibitor must distinguish between hundreds of highly similar guanine-binding proteins. This requires a sophisticated approach to design, beginning with a deep understanding of the target's structure and mechanism. Structure-based design, using high-resolution crystal structures of the target protein, is a powerful strategy that has yielded potent and selective inhibitors for enzymes like purine nucleoside phosphorylase (PNP), a target for T-cell proliferative diseases.[9][10][11]

Key Signaling Pathways Involving Guanine Derivatives:

Extracellular guanine and its nucleoside, guanosine, can trigger intracellular signaling cascades crucial for cell survival and function.[6] One such pathway involves the activation of Phosphatidylinositol-3 Kinase (PI3K) and Mitogen-Activated Protein Kinases (MAPKs), which are central to neuroprotection and modulation of inflammatory responses.[6][7][12]

Caption: Guanine-activated PI3K/MEK signaling cascade.

The "How": Synthesis and Discovery Strategies

The creation of novel guanine derivatives is a blend of rational design and sophisticated chemical synthesis. The goal is to modify the guanine scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Core Synthetic Strategies: Modifying the Guanine Scaffold

The guanine molecule offers several positions for chemical modification, each providing a vector to explore new chemical space and biological activity.[13]

-

C8 Position: The C8 position is a frequent target for modification. Introducing substituents here can influence conformation and create new interactions with the target protein. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are mild and effective methods for introducing aryl or alkyl groups at this position.[14][15] Recently, a photo-mediated Minisci reaction has been developed for the late-stage, site-selective alkylation of the C8-position in guanosine and even fully formed oligonucleotides, offering a powerful tool for functionalization without laborious de novo synthesis.[16] These modifications can be critical for developing inhibitors against targets like Fibroblast Growth Factor Receptors (FGFRs).[17]

-

N7 Position: Alkylation at the N7 position of the purine ring is another key strategy.[18][19] This modification can alter the hydrogen bonding pattern and steric profile of the molecule, which is crucial for achieving selectivity.[20] For example, N7-substituted guanines have been explored as building blocks for peptide nucleic acids (PNAs) and can influence DNA secondary structures.[18]

-

N9 Position: The N9 position is the natural point of attachment for the ribose sugar in nucleosides. Modifying the substituent at this position, often by replacing the ribose with acyclic side chains (e.g., Acyclovir), is a classic and highly successful strategy in antiviral drug discovery.[21]

-

C2 and C6 Positions: Modifications at the C2-amino and C6-oxo groups can also be used to fine-tune activity. For instance, libraries of 6-alkoxypurines have been synthesized to achieve selective inhibition of kinases like Nek2.[22][23]

Prodrug Strategies: Overcoming Delivery Challenges

Many potent nucleoside analogs suffer from poor oral bioavailability due to their high polarity. Prodrug strategies are essential to overcome this hurdle.[24][25] This involves masking the polar functional groups with lipophilic moieties that are cleaved in vivo to release the active drug.

| Prodrug Strategy | Moiety Attached | Cleavage Mechanism | Key Advantage | Example |

| Ester Prodrugs | Amino acid esters (e.g., Valine) | Intestinal esterases | Targets peptide transporters (e.g., PEPT1) for active uptake | Valacyclovir, Valganciclovir[24] |

| Phosphoramidates | Aryl phosphoramidate | Intracellular hydrolases (e.g., CatA) | Bypasses the rate-limiting first phosphorylation step | Sofosbuvir[26] |

| SATE Esters | S-acyl-thioethyl | Cellular esterases | Enhances cell permeability | Adefovir dipivoxil |

| Acyclic Analogs | Diacetyl esters on acyclic side-chain | Cellular esterases | Improved oral bioavailability | Famciclovir (prodrug of Penciclovir)[27] |

These strategies not only improve oral absorption but can also be designed for targeted delivery, for instance, to hepatocytes for treating viral hepatitis.[26]

Discovery Workflow: From Library to Lead

The discovery of novel guanine derivatives relies on a systematic workflow that combines high-throughput synthesis with robust screening and validation assays.

Caption: Iterative workflow for guanine derivative discovery.

High-Throughput Screening (HTS): HTS is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.[1][4] For GTPase inhibitors, a multiplex bead-based assay using flow cytometry has proven highly effective.[1][4] In this system, different GTPases are coupled to distinctly fluorescent beads, allowing for the simultaneous screening of a compound against multiple targets.[1][4] A screen of nearly 200,000 compounds using this method successfully identified over 1,200 initial hits.[1]

The "How-To": Experimental Protocols

Scientific integrity requires reproducible, self-validating protocols. Below are methodologies central to the synthesis and evaluation of novel guanine derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C8-Arylation

This protocol describes the modification of a guanosine monophosphate precursor, a key step before forming a dinucleotide or other complex derivative.[14]

Objective: To introduce an aromatic substituent at the C8 position of 8-bromoguanosine 5'-monophosphate (⁸BrGMP).

Materials:

-

8-bromoguanosine 5′-monophosphate (⁸BrGMP)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., TPPTS)

-

Base (e.g., Na₂CO₃)

-

Solvent: Degassed Methanol/Water mixture

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a Schlenk flask under an inert atmosphere, dissolve ⁸BrGMP (1 equivalent) and the arylboronic acid (1.5 equivalents) in the degassed solvent mixture.

-

Catalyst Addition: Add the palladium catalyst (0.1 equivalents), ligand (0.3 equivalents), and base (3 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to the required temperature (e.g., 80°C) and stir for 4-12 hours. Monitor the reaction progress by HPLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the catalyst.

-

Purification: Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, purify the product using reverse-phase column chromatography.

-

Validation: Confirm the structure and purity of the C8-arylated GMP product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by analytical HPLC (>95%).

Protocol 2: High-Throughput Flow Cytometry Screen for GTPase Inhibitors

This protocol is adapted from a validated method for identifying small molecule inhibitors of GTP binding.[1][4]

Objective: To screen a compound library for inhibitors of fluorescent-GTP binding to a panel of small GTPases.

Materials:

-

GST-tagged small GTPases (e.g., H-Ras, Rac1, Cdc42)

-

Glutathione beads labeled with different fluorescence intensities

-

Fluorescent GTP analog (e.g., BODIPY-GTP)

-

Compound library dissolved in DMSO

-

Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.5)

-

384-well microtiter plates

-

Flow cytometer with a high-throughput sampler

Procedure:

-

Bead Conjugation: Incubate each GST-GTPase with a specific set of fluorescently-labeled glutathione beads to create a unique bead-protein conjugate for each target.

-

Multiplexing: Mix the different bead-protein conjugates together to create a multiplexed bead suspension.

-

Assay Plating: Dispense the multiplexed bead suspension into 384-well plates. Add test compounds from the library to each well (final concentration typically 1-10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiation & Incubation: Initiate the binding reaction by adding the fluorescent-GTP analog to all wells. Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Data Acquisition: Analyze the plates on the flow cytometer. The instrument will distinguish the different bead sets by their unique fluorescence and measure the amount of bound fluorescent-GTP on each bead set.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing inhibition above a certain threshold (e.g., >50%) are identified as primary hits.

-

Hit Validation: Primary hits must be re-tested in dose-response experiments to confirm activity and determine their IC₅₀ values.

Future Horizons: The Next Generation of Guanine-Based Therapeutics

The field of guanine derivative discovery is continually evolving. Structure-activity relationship (SAR) studies remain crucial for optimizing lead compounds, guiding medicinal chemistry efforts to improve potency and selectivity.[28][29][30][31] Computational methods, such as 3D-QSAR and molecular docking, are becoming indispensable for understanding inhibitor binding modes and predicting the activity of novel designs.[29][32][33]

Emerging modalities like PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors offer new ways to modulate historically "undruggable" targets. By linking a guanine-based warhead to an E3 ligase-recruiting ligand, one could potentially induce the targeted degradation of a pathogenic GTPase. As our understanding of the complex signaling networks governed by guanine deepens, so too will our ability to design the next generation of precision medicines.

References

-

Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay . PubMed Central. Available at: [Link]

-

Identification of a small GTPase inhibitor using a high-throughput flow cytometry bead-based multiplex assay . PubMed. Available at: [Link]

-

Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders . Frontiers. Available at: [Link]

-

Screening and Characterization of a Pan-GTPase Inhibitor . Semantic Scholar. Available at: [Link]

-

Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs . PubMed Central. Available at: [Link]

-

Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs . PubMed. Available at: [Link]

-

Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP . NIH. Available at: [Link]

-

Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs . University of Ghana. Available at: [Link]

-

Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics . ScienceDirect. Available at: [Link]

-

Structure-based design of inhibitors of purine nucleoside phosphorylase . PubMed. Available at: [Link]

-

Neuromodulatory Effects of Guanine-Based Purines in Health and Disease . PubMed Central. Available at: [Link]

-

Chemical structures of guanine and its derivatives reviewed including (A) guanine, (B) xanthine, (C) 8-oxoguanine, (D) guanosine, (E) 2-deoxyguanosine, (F) GMP, (G) inosine monophosphate (IMP), (H) GDP, (I) GTP and (J) c-di-GMP . ResearchGate. Available at: [Link]

-

Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking . PubMed. Available at: [Link]

-

Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders . PubMed. Available at: [Link]

-

Structure-guided design of purine-based probes for selective Nek2 inhibition . repository.ncl.ac.uk. Available at: [Link]

-

Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 . ResearchGate. Available at: [Link]

-

Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking . ResearchGate. Available at: [Link]

-

Understanding the structure-activity and structure-selectivity correlation of cyclic guanine derivatives as phosphodiesterase-5 inhibitors by molecular docking, CoMFA and CoMSIA analyses . PubMed. Available at: [Link]

-

C8-Guanine Modifications: Effect on Z-DNA Formation and its Role in Cancer . The Royal Society of Chemistry. Available at: [Link]

-

Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years . PubMed Central. Available at: [Link]

-

Guanosine and its role in neuropathologies . PubMed Central. Available at: [Link]

-

Figure 1, High throughput screen identifies small molecule activators and inhibitors of Ras GTPase superfamily . Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation . MDPI. Available at: [Link]

-

Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders . PubMed Central. Available at: [Link]

-

Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors . PubMed Central. Available at: [Link]

-

N7-Guanine as a C+ Mimic in Hairpin aeg/aepPNA-DNA Triplex: Probing Binding Selectivity by UV-Tm and Kinetics by Fluorescence-Based Strand-Invasion Assay . ACS Publications. Available at: [Link]

-

Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines . ChemInform. Available at: [Link]

-

Late-stage guanine C8-H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction . PubMed. Available at: [Link]

-

Structure-guided design of purine-based probes for selective Nek2 inhibition . Oncotarget. Available at: [Link]

-

(PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304 . ResearchGate. Available at: [Link]

-

[The use in medicine of guanine compounds and the methods for their production] . PubMed. Available at: [Link]

-

Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs . PubMed. Available at: [Link]

-

Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection . ResearchGate. Available at: [Link]

-

Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation . PubMed Central. Available at: [Link]

-

Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication . PubMed Central. Available at: [Link]

-

Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy . MDPI. Available at: [Link]

-

Current prodrug strategies for improving oral absorption of nucleoside analogues . ScienceDirect. Available at: [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL GUANINE ANALOGUES . ResearchGate. Available at: [Link]

-

A regiocontrolled synthesis of N7- and N9-guanine nucleosides . ACS Publications. Available at: [Link]

-

Prodrug strategies in developing antiviral nucleoside analogs . RSC Publishing. Available at: [Link]

-

Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues . MDPI. Available at: [Link]

-

Principal hydrogen bonding pattern of N7 substituted guanine ligands (R = H, Me) in solid state: X-ray structures of [Cu(7-MeG)2Cl2(H2O)2] and [Cu(7-MeGH)Cl2] . ResearchGate. Available at: [Link]

-

Structure Activity Relationships . Drug Design Org. Available at: [Link]

Sources

- 1. Identification of a small GTPase inhibitor using a high-throughput flow cytometry bead-based multiplex assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders [frontiersin.org]

- 3. Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and Characterization of a Pan-GTPase Inhibitor | Semantic Scholar [semanticscholar.org]

- 6. Neuromodulatory Effects of Guanine-Based Purines in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design of inhibitors of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Late-stage guanine C8-H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Item - Structure-guided design of purine-based probes for selective Nek2 inhibition - University of Leicester - Figshare [figshare.le.ac.uk]

- 23. oncotarget.com [oncotarget.com]

- 24. researchgate.net [researchgate.net]

- 25. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Understanding the structure-activity and structure-selectivity correlation of cyclic guanine derivatives as phosphodiesterase-5 inhibitors by molecular docking, CoMFA and CoMSIA analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 32. Identification of the Structural Features of Guanine Derivatives as MGMT Inhibitors Using 3D-QSAR Modeling Combined with Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of N2-Guanine Adducts Containing an Acetyl Moiety

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers and Drug Development Professionals

Preamble: Defining the Scope

The modification of DNA bases is a critical event in chemical carcinogenesis and cellular homeostasis. While various positions on purine bases are susceptible to adduction, the N2-position of guanine presents a unique site for modification by a range of environmental carcinogens and their metabolites. This guide focuses specifically on the mechanistic implications of N2-guanine adducts that feature an acetyl group. It is important to note that the direct, enzymatic N2-acetylation of guanine within the DNA backbone is not a widely characterized endogenous modification. Therefore, this guide will use the well-studied carcinogen N-2-acetylaminofluorene (AAF) as a model system to explore the formation, impact, and repair of N2-guanine adducts where an acetyl moiety is a key structural component. Through this lens, we will provide an in-depth exploration of the core chemical and biological mechanisms for researchers in toxicology, drug development, and molecular biology.

The Genesis of an N2-Acetylguanine Adduct: A Tale of Metabolic Activation

The formation of a covalent bond between a chemical species and DNA is rarely a direct event. Most carcinogens are chemically inert and require metabolic activation to become electrophilic reactants capable of attacking the nucleophilic centers in DNA. The story of the 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) adduct is a prime example of this bioactivation cascade.

The parent compound, 2-AAF, is a procarcinogen that undergoes a series of enzymatic transformations primarily in the liver. The critical step is N-hydroxylation by cytochrome P450 enzymes, forming N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF).[1] This proximate carcinogen can then be further activated by sulfation or O-acetylation, leading to the formation of a highly reactive nitrenium ion.[1] This electrophile readily attacks the electron-rich N2-exocyclic amino group of guanine, forming the dG-N2-AAF adduct, among other adducts like the C8-substituted variant.[1][2]

Caption: Metabolic activation of 2-AAF to form the dG-N2-AAF adduct.

Structural Perturbations and Functional Consequences

The covalent attachment of the bulky AAF moiety to the N2 position of guanine, which resides in the minor groove of the DNA double helix, induces significant structural and functional consequences. Unlike some other adducts, the dG-N2-AAF adduct does not cause major denaturation of the DNA helix.[2] However, its presence is far from benign. The acetyl group on the fluorene ring plays a crucial role in the biological impact of the adduct.

Impact on DNA Replication: A Roadblock for Polymerases

The dG-N2-AAF adduct presents a formidable obstacle to the high-fidelity replicative DNA polymerases. Studies have shown that bulky N2-alkylguanine adducts can strongly block the progression of polymerases like human immunodeficiency virus, type 1, reverse transcriptase (RT), and bacteriophage T7 exonuclease(-).[3] The bulk of the adduct in the minor groove interferes with the proper positioning of the DNA in the active site of the polymerase. This stalling of the replication fork can lead to cell cycle arrest and, if unresolved, apoptosis.

Transcriptional Arrest

The presence of a dG-N2-AAF adduct in the transcribed strand of a gene is a potent blocker of RNA polymerase II, leading to transcriptional arrest.[4] This blockage is a critical signal for initiating a specialized DNA repair pathway, which we will discuss in the subsequent section. The inability to transcribe essential genes due to these adducts can have profound effects on cellular function and viability.

Mutagenic Potential

When the replication machinery is not completely halted by the dG-N2-AAF adduct, it can lead to mutations. The cell may employ specialized, low-fidelity translesion synthesis (TLS) polymerases to bypass the damage.[5][6] Human DNA polymerase η (pol η), for example, can catalyze translesion synthesis past AAF-modified guanine.[5] While pol η preferentially incorporates the correct nucleotide (dCMP) opposite the adduct, other nucleotides can also be incorporated, leading to base substitutions.[5] Furthermore, the bulky nature of the adduct can cause slippage of the polymerase, resulting in frameshift mutations, particularly -1 deletions.[7] The mutagenicity of these adducts is a key factor in their carcinogenicity.

Cellular Defense: Repair and Tolerance Mechanisms

Cells have evolved sophisticated mechanisms to deal with DNA damage like dG-N2-AAF adducts. These can be broadly categorized into direct repair, excision repair, and damage tolerance pathways.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a major pathway for the removal of bulky, helix-distorting lesions. NER operates through two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). For N2-guanine adducts like dG-N2-AAF, which are potent transcription blockers, TC-NER is a particularly important repair mechanism.[4] When RNA polymerase stalls at the adduct, it triggers the recruitment of NER factors to the site of damage, leading to the excision of a short oligonucleotide containing the lesion and subsequent resynthesis of the correct DNA sequence.

Caption: Simplified workflow of TC-NER for an N2-guanine adduct.

Translesion Synthesis (TLS)

As mentioned earlier, if the adduct is not repaired before the arrival of the replication fork, the cell can switch from a high-fidelity replicative polymerase to a specialized TLS polymerase to bypass the lesion.[6] This is a damage tolerance mechanism, as the adduct itself is not removed but is instead tolerated to allow replication to complete. While essential for preventing replication fork collapse, TLS is inherently error-prone and is a major source of the mutations associated with dG-N2-AAF adducts.[5][7] The choice of TLS polymerase and its fidelity in inserting a nucleotide opposite the adduct determines the mutational outcome.

Experimental Methodologies

Studying the mechanism of N2-acetylguanine adducts requires a suite of specialized techniques. Here, we outline key experimental protocols.

Synthesis of Oligonucleotides with Site-Specific dG-N2-AAF Adducts

To study the effects of a specific DNA lesion, it is essential to incorporate it into a defined DNA sequence. This is achieved through solid-phase phosphoramidite chemistry.

Protocol: Synthesis of a dG-N2-AAF Modified Oligonucleotide

-

Synthesize the dG-N2-AAF phosphoramidite building block: This involves the chemical synthesis of the N2-(deoxyguanosin-N2-yl)-2-acetylaminofluorene nucleoside and its subsequent conversion to a phosphoramidite suitable for automated DNA synthesis.

-

Automated DNA Synthesis: The custom phosphoramidite is incorporated at the desired position in the oligonucleotide sequence using a standard automated DNA synthesizer. "Ultra-mild" synthesis and deprotection conditions are often required to preserve the integrity of the base-labile acetyl group.[8]

-

Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed using a mild base, such as 10% diisopropylamine in methanol supplemented with β-mercaptoethanol.[8]

-

Purification: The modified oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity.

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and enzymatic digestion followed by HPLC analysis of the resulting nucleosides.[9]

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of DNA adducts in biological samples.

Protocol: LC-MS/MS Analysis of dG-N2-AAF in Genomic DNA

-

DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard phenol-chloroform extraction or a commercial kit.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[10]

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances and enrich the adducts.

-

LC Separation: Separate the deoxynucleosides using a reverse-phase HPLC column with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[11]

-

MS/MS Detection: Detect the adducts using a triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion of the adduct in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific fragment ion in the third quadrupole.[11]

-

Quantification: Quantify the adduct level by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

| Parameter | Typical Value/Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 5 µm)[12] |

| Mobile Phase A | 0.1% Formic acid in Water[11] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[11] |

| Flow Rate | 200-300 µL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Specific to the adduct and its fragment |

In Vitro Transcription Assay

This assay is used to determine if a DNA lesion blocks transcription.

Protocol: In Vitro Transcription with a dG-N2-AAF Template

-

Template Preparation: Prepare a linear DNA template containing a promoter (e.g., T7) and the site-specific dG-N2-AAF adduct. A control template without the adduct should also be prepared.[13][14]

-

Transcription Reaction: Set up the transcription reaction in a buffer containing the DNA template, RNA polymerase (e.g., T7 RNA polymerase or a eukaryotic RNA polymerase II system), and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).[15][16]

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

-

Analysis of Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the transcripts by autoradiography. A full-length transcript will be observed for the control template. A truncated transcript, corresponding to the position of the adduct, will indicate that the lesion blocks transcription.

DNA Polymerase Fidelity Assay

This assay measures the ability of a DNA polymerase to bypass a lesion and the accuracy of nucleotide insertion opposite the lesion.

Protocol: Primer Extension Assay for Polymerase Fidelity

-

Primer-Template Annealing: Anneal a short, radiolabeled primer to a synthetic oligonucleotide template containing the dG-N2-AAF adduct.

-

Polymerase Reaction: Incubate the primer-template duplex with a specific DNA polymerase and a mixture of all four deoxyribonucleoside triphosphates (dNTPs).

-

Analysis of Products: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Interpretation: Visualize the products by autoradiography. The length of the extended primers will indicate whether the polymerase was able to bypass the lesion. The intensity of the bands corresponding to full-length products reflects the bypass efficiency. To determine the identity of the inserted nucleotide, the reaction can be carried out with only one of the four dNTPs at a time.

Conclusion and Future Directions

The N2-guanine adduct of 2-acetylaminofluorene serves as a powerful model for understanding the mechanistic implications of DNA damage involving an acetyl group. The formation of this adduct is a clear example of how metabolic activation can convert a seemingly innocuous compound into a potent genotoxin. Its presence in the DNA minor groove leads to significant biological consequences, including replication and transcription blockage, and the induction of mutations through error-prone translesion synthesis. The cellular response, primarily through transcription-coupled NER, highlights the intricate link between DNA repair and ongoing cellular processes.

For researchers and drug development professionals, understanding these mechanisms is paramount. It informs the assessment of carcinogenic risk, the development of biomarkers for exposure, and the design of novel therapeutic strategies. For instance, inhibitors of TLS polymerases could potentially sensitize cancer cells to DNA-damaging agents. Conversely, enhancing specific DNA repair pathways could be a strategy for chemoprevention.[17] The methodologies outlined in this guide provide the foundational tools for further exploration in this critical area of research. Future work will likely focus on the interplay between these adducts and the epigenetic landscape, as well as the development of more sensitive analytical techniques to detect these lesions at ultra-low levels in human populations.

References

- Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2008). Aristolochic acid as a probable human cancer hazard in herbal remedies: a review. Mutagenesis, 23(1), 1–7.

-

Chen, H. J., Hsieh, Y. S., & Lee, Y. S. (2023). Bioaccumulation and DNA Adduct Formation of Aristolactam I: Unmasking a Toxicological Mechanism in the Pathophysiology of Aristolochic Acid Nephropathy. Chemical Research in Toxicology, 36(3), 364–374. [Link]

- Debelle, F. D., Vanherweghem, J. L., & Nortier, J. L. (2008). Aristolochic acid nephropathy: a worldwide problem.

- Stiborová, M., Sejbal, J., & Schmeiser, H. H. (1994). DNA adduct formation of aristolochic acid I and II in vitro and in vivo. Carcinogenesis, 15(6), 1121–1126.

- Masutani, C., Kusumoto, R., Yamada, A., Dohmae, N., Yokoi, M., Yuasa, M., ... & Hanaoka, F. (2000). The XPV (xeroderma pigmentosum variant) gene encodes human DNA polymerase η.

-

Grollman, A. P., & Shibutani, S. (2008). Metabolic activation of AA and DNA adduct formation. Aristolactam I and... ResearchGate. [Link]

- Ge, J., Wang, Y., & Wang, Y. (2021). Conformation-Dependent Lesion Bypass and Mutagenicity of Bulky 2‑Acetylaminofluorene-Guanine DNA Adduct in Epigenetically Relevant Sequence Contexts. Chemical Research in Toxicology, 34(3), 819–828.

- Choi, J. Y., & Guengerich, F. P. (2005). Analysis of the effect of bulk at N2-alkylguanine DNA adducts on catalytic efficiency and fidelity of the processive DNA polymerases bacteriophage T7 exonuclease- and HIV-1 reverse transcriptase. Journal of Biological Chemistry, 280(44), 36694-37704.

- Scholdberg, T. A., & Christov, P. P. (2005). Polymerization past the N2-isopropylguanine and the N6-isopropyladenine DNA lesions with the translesion synthesis DNA polymerases eta and iota and the replicative DNA polymerase alpha. Chemical research in toxicology, 18(9), 1451-1461.

- Gao, F., Singh, U. S., & Loechler, E. L. (1997). Synthesis and characterization of oligonucleotides containing site-specific bulky N2-aralkylated guanines and N6-aralkylated adenines. Chemical research in toxicology, 10(10), 1128-1136.

- Arlt, V. M., Stiborova, M., Henderson, C. J., Osborne, M. R., Bieler, C. A., Frei, E., ... & Phillips, D. H. (2019). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Archives of toxicology, 93(12), 3467-3482.

- Yamasaki, H., Pulkrabek, P., Grunberger, D., & Weinstein, I. B. (1977). Differential excision from DNA of the C-8 and N2 guanosine adducts of N-acetyl-2-aminofluorene by single strand-specific endonucleases. Cancer Research, 37(10), 3756-3760.

- Gu, P., Zhao, L., & Wang, Y. (2018). Synthesis and Characterization of Site-Specific O6-Alkylguanine DNA-alkyl Transferase-Oligonucleotide Crosslinks. Current protocols in nucleic acid chemistry, 74(1), e61.

- Liu, H., & Wang, Y. (2023). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. DNA, 3(1), 1-10.

-

Hadden, M. K. (n.d.). Translesion Synthesis. Hadden Research Lab - UConn. Retrieved from [Link]

- Choi, J. Y., & Guengerich, F. P. (2006). Translesion synthesis across 1, N2-ethenoguanine by human DNA polymerases. Journal of Biological Chemistry, 281(34), 24401-24409.

- Golebiewska, K., & Milecki, J. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(10), 2453.

- Choi, J. Y., & Guengerich, F. P. (2006). Translesion synthesis across 1,N2-ethenoguanine by human DNA polymerases. The Journal of biological chemistry, 281(34), 24401–24409.

- Kropachev, K., Kolbanovskiy, M., Cai, Y., Broyde, S., Patel, D. J., & Geacintov, N. E. (2005). Site-specific incorporation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) into oligonucleotides using modified 'ultra-mild' DNA synthesis. Nucleic acids research, 33(6), 1961-1969.

- Fratev, F., & Krystek, S. R. (2003). AM1 Study of N-2-Acetylaminofluorene bonded to Deoxyguanosine at the Minor Adduct Site. Journal of nucleic acids, 2003, 850459.

- Wang, P., Wang, Y., & Gu, C. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Journal of the American Society for Mass Spectrometry, 33(11), 2097–2105.

- Hestand, M. S., Van der Verren, S. E., & Suo, Z. (2018). High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. Nucleic acids research, 46(10), e61.

- Szyfter, K., & Bohr, V. A. (2013). Acetylation regulates DNA repair mechanisms in human cells. DNA repair, 12(5), 339-346.

- Sekine, M., Hata, T., & Kamimura, T. (1985). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Tetrahedron Letters, 26(4), 5741-5744.

- Kraus, W. L., & Kadonaga, J. T. (1998). Transcription of in vitro assembled chromatin templates in a highly purified RNA polymerase II system. Methods in cell biology, 57, 3-23.

- Chan, J. Y., & Becker, F. F. (1983). Decreased fidelity in one subspecies of DNA polymerase-alpha that appears during N-2-acetylaminofluorene hepatocarcinogenesis. Carcinogenesis, 4(12), 1641-1644.

- Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer research, 52(7), 2008-2011.

- Tomicic, M. T., & Kaina, B. (2013). Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage. The Journal of biological chemistry, 288(19), 13358–13368.

- Wang, M., & Liu, X. (2010). Mutagenicity of acrolein and acrolein-induced DNA adducts. Journal of Environmental Science and Health, Part C, 28(1), 57-73.

-

OpenWetWare. (n.d.). In vitro transcription. Retrieved from [Link]

- Vaisman, A., & Woodgate, R. (2014). Biochemical analysis of DNA polymerase η fidelity in the presence of replication protein A. Methods in molecular biology (Clifton, N.J.), 1144, 251–266.

- Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents.

- Manandhar, S., & Lee, J. (2023). Therapeutic upregulation of DNA repair pathways: strategies and small molecule activators. RSC Chemical Biology, 4(1), 15–28.

- Carey, M. F., Peterson, C. L., & Smale, S. T. (2009). In vitro transcription and immobilized template analysis of preinitiation complexes. Cold Spring Harbor protocols, 2009(11), pdb.prot5319.

-

Reactome. (n.d.). DNA Repair. Retrieved from [Link]

- Vala, S. S., & Guengerich, F. P. (2013). Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products. Current protocols in nucleic acid chemistry, 52, 7.16.1–7.16.16.

- Chen, H. J., Wang, Y. C., & Lee, Y. S. (2008). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Toxicological sciences, 105(1), 69-78.

- Stillwell, W. G., & Turesky, R. J. (2000). Effect of N-acetyltransferase 2 polymorphism on tumor target tissue DNA adduct levels in rapid and slow acetylator congenic rats administered 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine or 2-amino-3,8-dimethylimidazo-[4,5-f]quinoxaline. Cancer research, 60(10), 2673-2679.

- Tretyakova, N., Groehler, A., & Ji, S. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Current opinion in toxicology, 1(1), 1–10.

-

Grier, A., & Reboldi, A. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. Protocols.io. [Link]

- Wang, P., Wang, Y., & Gu, C. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA. Journal of the American Society for Mass Spectrometry : a publication of the American Society for Mass Spectrometry, 33(11), 2097–2105.

- Geacintov, N. E., & Broyde, S. (2021). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. International journal of molecular sciences, 22(5), 2695.

- Li, M., & Chen, J. (2020). Acetylation and Deacetylation of DNA Repair Proteins in Cancers. Frontiers in oncology, 10, 579893.

-

Wang, P., Wang, Y., & Gu, C. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2'-deoxyguanosine in Genomic DNA. Semantic Scholar. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]